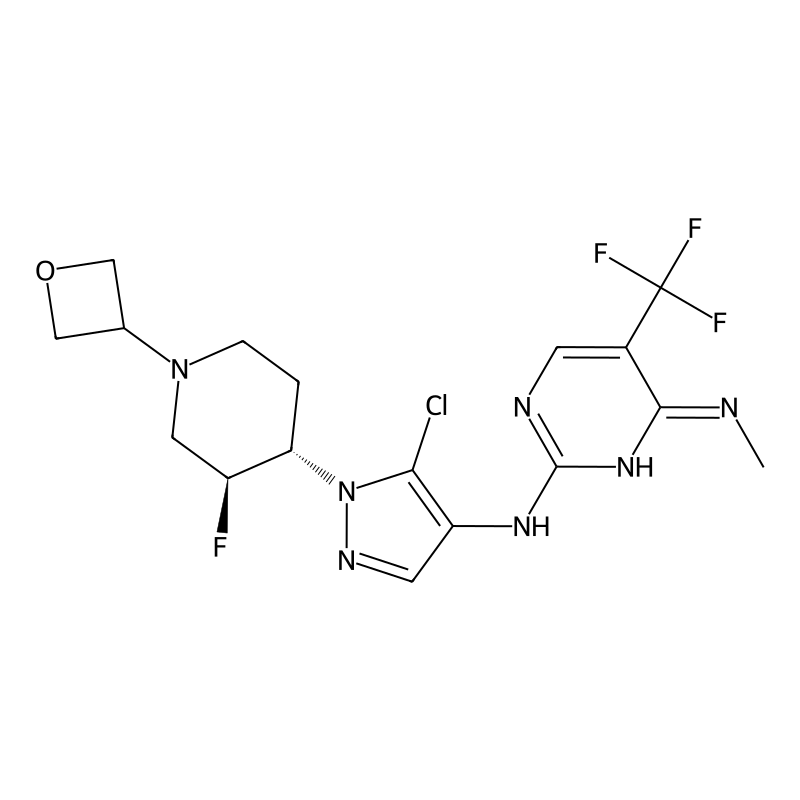GNE-9605

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Neurology - Parkinson’s Disease Research
Application Summary: GNE-9605 is a potent and selective inhibitor of LRRK2, a kinase whose mutations are associated with Parkinson’s disease . By inhibiting LRRK2, GNE-9605 has the potential to slow the progression of Parkinson’s disease.
Methods of Application: GNE-9605 is used in preclinical studies involving BAC transgenic mice expressing human LRRK2 protein with the G2019S mutation . The compound is administered to these mice, and its effects on LRRK2 Ser1292 autophosphorylation are observed .
Results and Outcomes: GNE-9605 has been shown to inhibit LRRK2 Ser1292 autophosphorylation in the aforementioned mouse model . This suggests that the compound could have therapeutic effects in humans with Parkinson’s disease caused by LRRK2 mutations.
GNE-9605 is a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), a protein implicated in the pathogenesis of Parkinson's disease. This compound has demonstrated an impressive cellular potency with an inhibitory concentration (IC50) value of 18.7 nM, indicating its effectiveness in inhibiting LRRK2 activity in vitro . GNE-9605 is characterized by its ability to penetrate the blood-brain barrier, making it a promising candidate for treating neurological disorders associated with LRRK2 dysfunction .
- No information available.
- The combination of functional groups suggests potential for targeting specific enzymes or receptors, but detailed studies are needed.
- Safety information is not available.
- Similar compounds with chlorine and trifluoromethyl groups might have irritant or corrosive properties.
- Always handle unknown compounds with appropriate safety measures.
Additional Information
- A thorough analysis would require information from the patent or scientific publication where this compound was described.
- If you have access to such information, further details on origin, significance, mechanism of action, and properties might be available.
GNE-9605 primarily functions by inhibiting the kinase activity of LRRK2. The compound achieves this by binding to the ATP-binding site of LRRK2, preventing the phosphorylation of its substrates. In biochemical assays, GNE-9605 has shown significant inhibition of LRRK2 phosphorylation at specific sites, notably S910 and S935, which are critical for LRRK2's activity . The compound's selectivity allows it to inhibit only a limited number of other kinases, minimizing off-target effects .
The biological activity of GNE-9605 has been extensively studied in various cellular models. It effectively reduces LRRK2 phosphorylation levels, which is crucial for mitigating neurodegenerative processes associated with Parkinson's disease. In vivo studies have shown that GNE-9605 can significantly suppress the phosphorylation of LRRK2 in animal models, indicating its potential therapeutic efficacy . Additionally, it has been found to have minimal impact on other kinases, demonstrating a high degree of specificity .
The synthesis of GNE-9605 involves several steps that typically include the formation of key intermediates followed by coupling reactions to build the final compound. While specific synthetic pathways are proprietary, it generally involves the use of standard organic chemistry techniques such as condensation reactions and purification methods like chromatography to isolate the desired product . The development process emphasizes optimizing pharmacokinetic properties to ensure effective brain penetration and bioavailability.
GNE-9605 is primarily being investigated for its potential as a therapeutic agent in treating Parkinson's disease and other neurodegenerative conditions linked to LRRK2 dysfunction. Its ability to selectively inhibit LRRK2 makes it a valuable tool for studying the role of this kinase in cellular signaling pathways and disease mechanisms. Furthermore, ongoing research aims to assess its safety and efficacy in clinical settings .
Interaction studies involving GNE-9605 have focused on its selectivity against various kinases. The compound has been shown to inhibit only one additional kinase more than 50% of the time among 178 tested kinases, highlighting its specificity . This selectivity is crucial for minimizing side effects and enhancing therapeutic outcomes in patients with Parkinson's disease.
Several compounds share structural or functional similarities with GNE-9605. Below is a comparison highlighting their unique features:
| Compound Name | IC50 (nM) | Selectivity | Blood-Brain Barrier Penetration | Notes |
|---|---|---|---|---|
| GNE-0877 | 3 | High | Yes | Highly potent but inhibits CYP1A2 |
| GNE-7915 | 37 | Moderate | Yes | Good pharmacokinetic profile |
| HG-10-102-01 | 20 | Moderate | Yes | First selective inhibitor reported |
| GSK2578215A | 10.9 | High | Low | Modest activity against some mutants |
| CZC25146 | 5 | Low | Low | Non-selective; limited brain penetration |
GNE-9605 stands out due to its high potency and selectivity against LRRK2 while maintaining effective brain penetration, making it a leading candidate for further development in treating Parkinson's disease .








